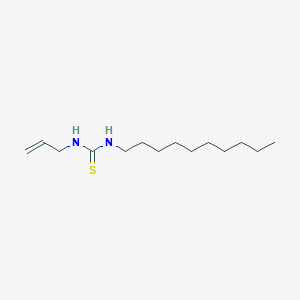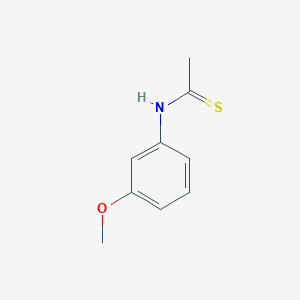![molecular formula C9H15N3O4S B11996564 1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole CAS No. 19390-40-0](/img/structure/B11996564.png)
1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound with the molecular formula C9H15N3O4S. This compound features a nitroimidazole core, which is known for its diverse applications in medicinal chemistry, particularly in antimicrobial and antiparasitic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole typically involves the following steps:
Nitration of Imidazole: The starting material, 2-methylimidazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitroimidazole is then alkylated with 2-bromoethyl isopropyl sulfone under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: 1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-amino-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Aplicaciones Científicas De Investigación
1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and antiparasitic properties, similar to other nitroimidazole derivatives.
Biological Research: Used as a probe to study enzyme mechanisms, particularly those involving nitroreductases.
Industrial Applications: Potential use in the synthesis of more complex organic molecules due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which can then interact with biological macromolecules. This interaction can lead to the disruption of DNA synthesis and repair in microorganisms, making it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Secnidazole: Known for its single-dose treatment regimen for certain infections.
Uniqueness
1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole is unique due to its specific functional groups, which may confer distinct reactivity and biological activity compared to other nitroimidazoles. Its isopropylsulfonyl group, in particular, could influence its solubility, stability, and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.
Propiedades
Número CAS |
19390-40-0 |
|---|---|
Fórmula molecular |
C9H15N3O4S |
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
2-methyl-5-nitro-1-(2-propan-2-ylsulfonylethyl)imidazole |
InChI |
InChI=1S/C9H15N3O4S/c1-7(2)17(15,16)5-4-11-8(3)10-6-9(11)12(13)14/h6-7H,4-5H2,1-3H3 |
Clave InChI |
SECSZAYIMYXQRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CCS(=O)(=O)C(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996483.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996504.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)

![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)



![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11996565.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
